2-Amino-6-guanidinohexanoic acid hydrochloride

Description

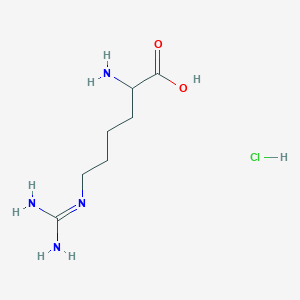

2-Amino-6-guanidinohexanoic acid hydrochloride, also known as D-homoarginine hydrochloride (CAS: 1217456-98-8), is a chiral guanidino-containing amino acid derivative. Its molecular formula is C₇H₁₆N₄O₂·HCl, with a molecular weight of 224.69 g/mol . Structurally, it features a six-carbon backbone with a guanidino group at the sixth position and an amino group at the second position, distinguishing it from shorter-chain analogs like arginine. Key physicochemical properties include:

This compound is utilized in biochemical research, particularly in studies of enzyme inhibition, proteomics, and stereospecific interactions due to its chiral center .

Properties

IUPAC Name |

2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388973 | |

| Record name | 2-Amino-6-guanidinohexanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-01-8, 62414-64-6 | |

| Record name | L-(+)-Homoarginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1483-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-guanidinohexanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the guanidination of lysine. One common method includes the reaction of lysine with cyanamide under acidic conditions, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-guanidinohexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the guanidino group to an amino group.

Substitution: The amino and guanidino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino derivatives, and substituted guanidino compounds .

Scientific Research Applications

Biochemical Studies

L-homoarginine is studied for its role in nitric oxide (NO) synthesis, which is crucial for various physiological processes including vasodilation and neurotransmission. It acts as a substrate for nitric oxide synthase (NOS), albeit less efficiently than L-arginine, impacting cellular signaling pathways related to blood flow and immune responses .

Enzyme Interactions

Research indicates that L-homoarginine may influence enzyme activity related to metabolic pathways. Its structural similarity to L-arginine allows it to compete for uptake in cells, potentially affecting the availability of L-arginine for protein synthesis and other metabolic functions .

Neuroprotective Effects

Studies have suggested that L-homoarginine exhibits neuroprotective properties, which may aid in wound healing by enhancing blood flow and nutrient delivery to tissues. This has implications for treating conditions like ischemia or neurodegenerative diseases.

Therapeutic Potential

L-homoarginine is being investigated for its therapeutic applications in various medical fields:

- Cardiovascular Health : Due to its role in NO synthesis, it shows promise in managing blood pressure and improving endothelial function.

- Metabolic Disorders : Its interaction with metabolic pathways positions it as a potential agent in treating conditions like diabetes .

Drug Development

The compound's ability to modify biological interactions makes it a candidate for drug development targeting specific molecular pathways involved in diseases such as Alzheimer's and other neurodegenerative disorders .

Chemical Synthesis

L-homoarginine serves as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where it can be used to create novel compounds with enhanced bioactivity .

Material Science

Its unique chemical properties allow for applications in the production of specialized materials, including polymers and biocompatible materials used in medical devices.

Case Study 1: Nitric Oxide Production

A study demonstrated that L-homoarginine can enhance NO production under certain conditions, suggesting its potential use in therapies aimed at improving vascular health. The results indicated that while it is less effective than L-arginine, it still plays a significant role in maintaining endothelial function .

Case Study 2: Neuroprotection in Ischemia

In animal models of ischemia, L-homoarginine administration resulted in improved outcomes related to neuronal survival and recovery of function post-injury. This suggests a potential application in developing treatments for stroke or traumatic brain injury .

Mechanism of Action

The mechanism of action of 2-Amino-6-guanidinohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Inhibition of Alkaline Phosphatase: The compound inhibits tissue nonspecific alkaline phosphatase (TNALP) by binding to its active site, preventing the enzyme from catalyzing its substrate.

Nitric Oxide Production: It influences nitric oxide production by interacting with nitric oxide synthase, modulating the enzyme’s activity and affecting cellular signaling pathways.

Protein Modification: The compound can replace arginine residues in proteins, altering their structure and function, which is useful in studying protein dynamics and interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chirality | Key Features |

|---|---|---|---|---|---|

| 2-Amino-6-guanidinohexanoic acid HCl (D-form) | 1217456-98-8 | C₇H₁₆N₄O₂·HCl | 224.69 | D | Extra CH₂ group compared to arginine |

| L-Homoarginine HCl | 1483-01-8 | C₇H₁₆N₄O₂·HCl | 224.69 | L | Biological isomer; inhibits alkaline phosphatase |

| L-Arginine HCl | 15595-35-4 | C₆H₁₄N₄O₂·HCl | 210.66 | L | Natural amino acid; shorter side chain |

| D-Homoarginine (unprotected) | 110798-13-5 | C₇H₁₆N₄O₂ | 188.23 | D | Free base form; lacks HCl moiety |

Key Observations :

- Chain Length : Homoarginine derivatives have a four-carbon side chain (compared to arginine’s three-carbon chain), enhancing steric bulk and altering solubility .

- Chirality: The D-isomer (2-Amino-6-guanidinohexanoic acid HCl) is less common in biological systems than the L-isomer, making it valuable for studying enantioselective processes .

- Guanidino Group: All compounds share this functional group, enabling interactions with enzymes like nitric oxide synthase and trypsin .

Table 2: Functional and Research Comparison

Notable Differences:

Biological Activity

2-Amino-6-guanidinohexanoic acid hydrochloride, also known as L-homoarginine hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in various physiological processes, particularly in the modulation of nitric oxide synthesis and its potential therapeutic applications in cardiovascular diseases and cancer.

- Molecular Formula : C₇H₁₇ClN₄O₂

- Molecular Weight : 194.69 g/mol

- Appearance : White to off-white powder

- Melting Point : 104°C to 107°C

The biological activity of this compound is primarily linked to its ability to act as a substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. This mechanism is crucial in various biological functions, including:

- Vasodilation : NO plays a significant role in relaxing blood vessels, thereby improving blood flow and reducing blood pressure.

- Cell Signaling : NO acts as a signaling molecule in numerous physiological processes, including immune response and neurotransmission.

1. Cardiovascular Effects

Research has shown that L-homoarginine can enhance endothelial function by increasing NO bioavailability. A study indicated that supplementation with L-homoarginine improved vascular function in patients with cardiovascular risk factors, suggesting its potential use as a therapeutic agent for improving endothelial health and reducing cardiovascular events.

2. Anticancer Properties

L-homoarginine has been investigated for its potential anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines by modulating arginine metabolism, which is critical for tumor growth and survival. The compound's ability to alter the tumor microenvironment makes it a candidate for further research in cancer therapy .

Research Findings and Case Studies

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Vasodilatory Effects : Enhances blood flow through increased NO production.

- Endothelial Function Improvement : Potentially beneficial in treating conditions related to endothelial dysfunction.

- Anticancer Activity : May inhibit tumor growth through modulation of arginine metabolism.

Q & A

Q. What are the critical considerations for synthesizing 2-amino-6-guanidinohexanoic acid hydrochloride with high stereochemical purity?

The synthesis must account for the chiral center at the α-carbon (R-configuration) and the guanidino group’s regioselective introduction. A common approach involves protecting the α-amino group (e.g., with Boc) before guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride. Final deprotection and HCl salt formation yield the product. Purity is validated via chiral HPLC (e.g., using a Chiralpak® column) and optical rotation measurements (expected [α]D²⁵ ≈ +24°–+26° in water) .

Q. How can researchers verify the structural identity of this compound?

Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₇H₁₆N₄O₂·HCl; exact mass 224.1040 g/mol) .

- ¹H/¹³C NMR to resolve stereochemistry: the α-proton appears as a doublet (δ 3.8–4.2 ppm), and the guanidino protons show broad peaks (δ 6.5–7.5 ppm) .

- FT-IR to detect characteristic bands (e.g., guanidine N–H stretch at 3200–3400 cm⁻¹) .

Q. What methodologies are recommended for assessing the purity of this compound?

- Ion-exchange chromatography to quantify free amino acid impurities.

- Titrimetric analysis to confirm HCl content (theoretical Cl⁻: ~15.8% w/w).

- HPLC with UV detection (λ = 210 nm) using a C18 column and a mobile phase of 0.1% TFA in water/acetonitrile (95:5) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Reported melting points vary (e.g., 213–215°C in some studies vs. higher ranges in others). These discrepancies may arise from hydration states or residual solvents. To address this:

Q. What experimental strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

The compound is prone to hydrolysis at the guanidino group under alkaline conditions. Stabilization methods include:

- Buffering solutions to pH 4–6 (e.g., acetate buffer).

- Storing solutions at −20°C with cryoprotectants (e.g., 10% trehalose).

- Conducting accelerated stability studies (40°C/75% RH for 4 weeks) to model degradation kinetics .

Q. How can researchers address challenges in quantifying trace impurities (e.g., D-homoarginine) during chiral analysis?

- Use ultra-performance liquid chromatography (UPLC) with a chiral stationary phase (e.g., Chirobiotic™ T) for baseline separation.

- Apply mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode to detect low-abundance enantiomers (LOD < 0.1% w/w).

- Validate method robustness using spiked samples with known impurity concentrations .

Q. What are the implications of the compound’s hydrogen bonding capacity in crystallography studies?

The molecule has five hydrogen bond donors and six acceptors, leading to complex crystal packing. To obtain high-resolution X-ray structures:

- Screen crystallization conditions with PEG-based precipitants.

- Use synchrotron radiation to resolve overlapping electron density caused by flexible side chains.

- Analyze Hirshfeld surfaces to map intermolecular interactions .

Methodological Notes

- Stereochemical Validation : Always cross-verify optical rotation and NMR data with literature for enantiomeric purity, as minor impurities can skew biological activity .

- Safety Protocols : Handle the compound in a fume hood due to potential respiratory irritation. Use nitrile gloves and avoid skin contact (WGK Germany hazard level 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.